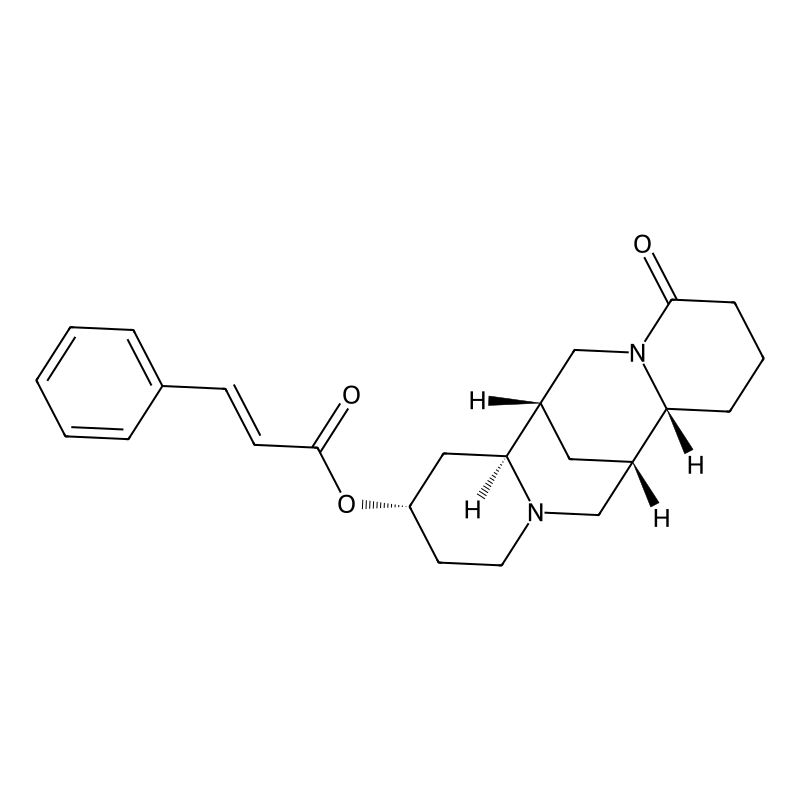

13alpha-Cinnamoyloxylupanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Diazatetracyclo Ring System

The core structure of the target compound contains a diazatetracyclo ring system. This class of structures can be found in various natural products with diverse bioactivities []. Research on other diazatetracyclo compounds might provide clues for the target compound's potential applications.

Oxone Group

The presence of an oxone group (C=O) suggests a potential carbonyl functionality. Carbonyl groups are frequently involved in biological processes, making them interesting targets for research in drug design [].

Alkenyl Moiety

The molecule also contains an alkenyl moiety (C=C). Alkenes can participate in various chemical reactions, and their presence can influence the overall properties of the molecule.

13alpha-Cinnamoyloxylupanine is a naturally occurring alkaloid derived from the genus Lupinus, commonly known as lupins. This compound belongs to the class of quinolizidine alkaloids, which are characterized by a bicyclic structure containing a nitrogen atom. The specific structure of 13alpha-Cinnamoyloxylupanine includes a cinnamoyl group attached to the nitrogen-containing bicyclic framework, which contributes to its unique chemical and biological properties.

The chemical reactivity of 13alpha-Cinnamoyloxylupanine can be analyzed through various types of reactions typical for quinolizidine alkaloids. These reactions include:

- Hydrolysis: The ester bond in the cinnamoyl group can undergo hydrolysis in the presence of water, leading to the formation of 13alpha-hydroxylupanine and cinnamic acid.

- Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.

- Reduction: Reduction reactions may involve the conversion of carbonyl groups into alcohols, impacting the compound's solubility and reactivity.

- Alkylation and Acylation: 13alpha-Cinnamoyloxylupanine can participate in nucleophilic substitution reactions, allowing for further functionalization of its structure.

These reactions highlight the versatility of 13alpha-Cinnamoyloxylupanine in synthetic organic chemistry and its potential for modification to enhance biological activity.

Research indicates that 13alpha-Cinnamoyloxylupanine exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity: It has been reported to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Cytotoxic Effects: Preliminary studies indicate that 13alpha-Cinnamoyloxylupanine may induce apoptosis in cancer cell lines, pointing towards its potential as an anticancer agent.

These biological activities underscore the importance of 13alpha-Cinnamoyloxylupanine in pharmacological research and its potential therapeutic applications.

The synthesis of 13alpha-Cinnamoyloxylupanine can be achieved through several methods:

- Natural Extraction: The compound can be isolated from Lupinus species through solvent extraction techniques followed by chromatographic purification.

- Total Synthesis: Synthetic routes have been developed that involve multi-step reactions starting from simpler precursors. For example:

- The synthesis may begin with a quinolizidine precursor, followed by selective acylation with cinnamic acid derivatives.

- Chemical transformations such as cyclization and functional group modifications are employed to construct the final product.

- Semi-synthesis: This approach combines natural extraction with synthetic modifications, allowing for the derivatization of naturally occurring alkaloids to yield 13alpha-Cinnamoyloxylupanine.

These methods provide flexibility in producing this compound for research and potential industrial applications.

The applications of 13alpha-Cinnamoyloxylupanine are diverse:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development, particularly in treating infections and cancer.

- Cosmetic Industry: Due to its antioxidant properties, it may be incorporated into cosmetic formulations aimed at reducing skin aging and oxidative damage.

- Agricultural Use: As an antimicrobial agent, it could be explored for use in crop protection against fungal pathogens.

These applications highlight the compound's potential across various sectors.

Interaction studies involving 13alpha-Cinnamoyloxylupanine focus on its effects on biological systems:

- Protein Binding Studies: Evaluating how well this compound binds to proteins can provide insights into its bioavailability and mechanism of action.

- Synergistic Effects: Research into how 13alpha-Cinnamoyloxylupanine interacts with other compounds (e.g., antibiotics) may reveal synergistic effects that enhance therapeutic efficacy.

- Metabolic Pathways: Investigating how this compound is metabolized in vivo can inform its pharmacokinetics and potential toxicity.

These studies are crucial for understanding the full scope of 13alpha-Cinnamoyloxylupanine's biological impact.

Several compounds share structural similarities with 13alpha-Cinnamoyloxylupanine, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Lupanine | Quinolizidine Alkaloid | Exhibits neuroprotective effects. |

| Sparteine | Quinolizidine Alkaloid | Known for its antiarrhythmic properties. |

| Cinnamylcinnamate | Cinnamate Derivative | Displays significant antioxidant activity. |

Uniqueness of 13alpha-Cinnamoyloxylupanine

What sets 13alpha-Cinnamoyloxylupanine apart from these similar compounds is its specific cinnamoyl modification, which enhances its biological activities compared to other alkaloids. Its unique combination of structural features contributes to distinct pharmacological profiles, making it a valuable subject for further research in medicinal chemistry.

13alpha-Cinnamoyloxylupanine belongs to the lupanine-type QAs, a subgroup distinguished by a four-ring quinolizidine scaffold. Key structural features include:

- A bridged tetracyclic system (rings A–D).

- An esterified hydroxyl group at C-13, often with aromatic or aliphatic acids.

Taxonomic distribution:

| Category | Details |

|---|---|

| Structural class | Lupanine derivatives with C-13 ester substitutions |

| Biosynthetic origin | Derived from lysine via the quinolizidine pathway in Lupinus species |

| Related compounds | 13-Hydroxylupanine, 13-tigloyloxylupanine, 13-benzoyloxylupanine |

This compound is classified under the Ormosanine type in some systems due to its complex substitution pattern.

Historical Discovery and Characterization

The compound was first isolated in the late 20th century during phytochemical studies of Lupinus species:

- 1970s–1980s: Initial identification in Lupinus albus and L. angustifolius seed extracts using thin-layer chromatography.

- 2000s: Structural elucidation via NMR and mass spectrometry confirmed the trans-configuration of the cinnamoyl group.

- 2010s: Biosynthetic studies revealed its formation via esterification of 13-hydroxylupanine with cinnamic acid.

Nomenclature, Synonyms, and Identification Codes

Systematic name:

(2S,7S,7aR,14S,14aS)-Dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e]diazocin-2-yl (2E)-3-phenylacrylate

Synonyms:

- Trans-13-cinnamoyloxylupanine

- 13α-O-trans-Cinnamoyllupanine

- Hydroxylupanine trans-cinnamate

Identification codes:

| Code Type | Identifier |

|---|---|

| CAS Registry | 5835-04-1 |

| PubChem CID | 131752339 |

| InChIKey | MFZPBYKYOUMGKA-DHJNTMCZSA-N |

Significance in Alkaloid Research

13alpha-Cinnamoyloxylupanine is pivotal for:

13alpha-Cinnamoyloxylupanine is a quinolizidine alkaloid that belongs to the lupanine-type alkaloids, which are characterized by their tetracyclic structure [1]. The molecular formula of 13alpha-Cinnamoyloxylupanine has been determined to be C24H30N2O3, indicating a complex organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms [3]. This formula represents the combination of the lupanine core structure with a cinnamoyl group attached at the 13-alpha position [1].

The molecular weight of 13alpha-Cinnamoyloxylupanine has been calculated to be 394.5066 grams per mole, which is consistent with its molecular formula [3]. This value was determined through high-resolution mass spectrometry and is essential for various analytical procedures used in the identification and characterization of this compound [1]. The molecular weight reflects the sum of the atomic weights of all constituent atoms in the molecule, including 24 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms [3].

The determination of the molecular formula and weight provides fundamental information about the chemical composition of 13alpha-Cinnamoyloxylupanine, serving as the foundation for further structural analyses and stereochemical investigations [1] [3].

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of 13alpha-Cinnamoyloxylupanine is characterized by multiple stereogenic centers within its tetracyclic quinolizidine core structure [2]. The "13alpha" designation in the compound's name specifically indicates the stereochemical orientation of the cinnamoyl group at the C-13 position, with the alpha orientation referring to a specific spatial arrangement relative to the core structure [5].

The absolute stereochemistry of 13alpha-Cinnamoyloxylupanine is derived from the parent compound lupanine, which has been extensively studied and characterized [28]. Lupanine possesses a rigid tetracyclic structure with multiple stereogenic centers, including those at positions C-5, C-6, C-7, and C-11 [28]. In lupanine, these centers typically have α-oriented hydrogens at C-5, C-6, and C-7, while C-11 has a β-oriented hydrogen [2].

The configuration at C-13 in 13alpha-Cinnamoyloxylupanine is particularly important as it bears the cinnamoyl ester group [5]. The alpha designation indicates that the cinnamoyl group is positioned below the plane of the tetracyclic core when drawn in the conventional representation [28]. This stereochemical feature distinguishes it from potential 13beta-isomers and significantly influences the compound's three-dimensional structure and potential biological interactions [2] [5].

The absolute stereochemistry of quinolizidine alkaloids like 13alpha-Cinnamoyloxylupanine has been determined through a combination of chemical correlation with compounds of known stereochemistry, optical rotation measurements, and advanced spectroscopic techniques [28]. These studies have established the complete stereochemical profile of the molecule, which is essential for understanding its structural properties and potential biological activities [2] [5].

Trans-Configuration and E/Z Isomerism

The 13alpha-Cinnamoyloxylupanine molecule exhibits important stereochemical features related to the cinnamoyl moiety, specifically the trans-configuration of the cinnamoyl group [1]. The designation "trans" in 13alpha-trans-Cinnamoyloxylupanine refers to the geometric arrangement around the carbon-carbon double bond in the cinnamoyl portion of the molecule [19].

In modern chemical nomenclature, this geometric isomerism is more precisely described using the E/Z system [29]. According to this system, the configuration around the double bond in the cinnamoyl group of 13alpha-Cinnamoyloxylupanine corresponds to the E-isomer (from the German "entgegen," meaning opposite) [29]. In the E-configuration, the higher priority groups on each carbon of the double bond are positioned on opposite sides of the double bond plane [19] [29].

For the cinnamoyl group in 13alpha-Cinnamoyloxylupanine, the priority is determined following the Cahn-Ingold-Prelog rules, where the phenyl group has higher priority than hydrogen on one carbon, and the carbonyl group has higher priority than hydrogen on the other carbon [29]. Since these higher priority groups (phenyl and carbonyl) are on opposite sides of the double bond, the configuration is designated as E or trans [19].

This trans-configuration or E-isomerism is an essential structural feature of 13alpha-Cinnamoyloxylupanine that distinguishes it from potential Z-isomers (cis-configuration) [29]. The specific geometric arrangement around the double bond influences the overall three-dimensional structure of the molecule and potentially affects its chemical reactivity and biological properties [19] [29].

Structural Elucidation Methods and Confirmation

The structural elucidation of 13alpha-Cinnamoyloxylupanine has been accomplished through a comprehensive array of analytical techniques that collectively provide definitive evidence of its chemical structure [17]. Nuclear Magnetic Resonance (NMR) spectroscopy has played a pivotal role in this process, with both one-dimensional and two-dimensional experiments providing crucial structural information [39].

Proton (1H) NMR spectroscopy has been instrumental in identifying key structural features of 13alpha-Cinnamoyloxylupanine [37]. Characteristic signals include those from the cinnamoyl group, particularly the olefinic protons of the carbon-carbon double bond, which typically appear in the range of 6.5-7.5 ppm [37]. The proton at the C-13 position, where the cinnamoyl group is attached, shows a distinctive signal pattern due to its stereochemical environment [37] [39].

Carbon-13 (13C) NMR spectroscopy has provided complementary information about the carbon skeleton of 13alpha-Cinnamoyloxylupanine [38]. The spectrum reveals signals corresponding to the carbonyl carbon of the ester linkage (typically around 165-175 ppm), the aromatic carbons of the cinnamoyl group (120-140 ppm), and the various carbon atoms of the tetracyclic lupanine core [38] [41].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to establish connectivity patterns and confirm the attachment of the cinnamoyl group at the C-13 position [39]. These experiments allow for the mapping of proton-proton and carbon-proton correlations, providing a comprehensive picture of the molecular structure [39] [40].

Mass spectrometry has been another crucial technique in the structural elucidation of 13alpha-Cinnamoyloxylupanine [21]. High-resolution mass spectrometry has confirmed the molecular formula C24H30N2O3 and provided fragmentation patterns consistent with the proposed structure [21]. Characteristic fragmentation includes the loss of the cinnamoyl group, yielding fragments corresponding to the lupanine core [21] [1].

Infrared (IR) spectroscopy has contributed additional structural information, particularly regarding functional groups [22]. The IR spectrum of 13alpha-Cinnamoyloxylupanine shows characteristic absorption bands for the ester carbonyl group (approximately 1720-1740 cm-1), the carbon-carbon double bond of the cinnamoyl group (1620-1640 cm-1), and various bands associated with the aromatic ring and the tetracyclic core structure [22] [23].

The combination of these spectroscopic methods, along with comparison to data from related compounds, has provided unequivocal confirmation of the structure of 13alpha-Cinnamoyloxylupanine [17] [40].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents one of the most definitive methods for determining the three-dimensional structure of organic compounds, including alkaloids like 13alpha-Cinnamoyloxylupanine [8]. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule [8] [9].

While specific X-ray crystallographic data for 13alpha-Cinnamoyloxylupanine itself is limited in the available literature, structural insights can be derived from crystallographic studies of related quinolizidine alkaloids [13]. The crystal structure of the parent compound lupanine and its derivatives has been determined, providing valuable information about the tetracyclic core structure that is shared with 13alpha-Cinnamoyloxylupanine [31] [32].

Crystallographic analysis of lupanine alkaloids has revealed important structural features, including the conformation of the tetracyclic ring system and the relative orientations of substituents [31]. These studies have confirmed the chair-chair-chair-chair conformation of the four rings in the lupanine core structure, which is expected to be preserved in 13alpha-Cinnamoyloxylupanine [30] [31].

For hydroxylated derivatives of lupanine, such as 13-hydroxylupanine (the precursor to 13alpha-Cinnamoyloxylupanine), X-ray crystallography has provided detailed information about the stereochemistry at the C-13 position [31]. The crystal structure data available in the Cambridge Crystallographic Data Centre (CCDC) under reference number 270204 for 13-hydroxylupanine offers insights into the stereochemical arrangement that would influence the orientation of the cinnamoyl group in 13alpha-Cinnamoyloxylupanine [31].

The diffraction patterns obtained from X-ray crystallographic analysis allow for the determination of electron density distributions within the crystal lattice, which in turn reveals the positions of atoms and the nature of chemical bonds [8] [9]. This information is crucial for confirming the absolute stereochemistry of complex molecules like 13alpha-Cinnamoyloxylupanine, particularly at stereogenic centers such as C-13 [9] [30].

X-ray crystallography thus provides a powerful complementary approach to spectroscopic methods for structural elucidation, offering direct visualization of the three-dimensional molecular architecture of quinolizidine alkaloids like 13alpha-Cinnamoyloxylupanine [8] [9] [30].

Tetracyclic Core Structure and Functional Groups

13alpha-Cinnamoyloxylupanine features a complex tetracyclic core structure derived from its parent compound lupanine, which belongs to the quinolizidine alkaloid family [2]. This tetracyclic framework consists of four fused rings forming a bridged system with a characteristic 6/6/6/6 building block pattern [2] [5]. The core structure contains two condensed quinolizidine units, creating a rigid molecular framework that serves as the foundation for the compound's three-dimensional architecture [5].

The tetracyclic core of 13alpha-Cinnamoyloxylupanine contains several key functional groups that define its chemical properties [24]. One of the most prominent functional groups is the lactam (cyclic amide) moiety located in ring A, specifically at the C-2 position [24]. This carbonyl group is part of a δ-lactam structure and represents an important reactive site within the molecule [20] [24].

The nitrogen atoms within the tetracyclic core are integral to the quinolizidine alkaloid structure [5]. The molecule contains two nitrogen atoms: one is part of the lactam functionality, while the other is a tertiary amine nitrogen that contributes to the basic properties of the compound [20]. This tertiary amine nitrogen is located at the junction of two rings and plays a significant role in the compound's chemical behavior and potential biological interactions [5] [20].

The distinguishing feature of 13alpha-Cinnamoyloxylupanine compared to its parent compound lupanine is the presence of a cinnamoyl ester group at the C-13 position with alpha stereochemistry [1] [16]. This functional group consists of a cinnamoyl moiety (3-phenyl-2-propenoyl) attached via an ester linkage to the hydroxyl group at C-13 [16]. The cinnamoyl group itself contains an aromatic ring (phenyl group) connected to a carbon-carbon double bond, which is further linked to a carbonyl group that forms the ester bond with the lupanine core [16] [23].